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carboxylic acid

Cat. No.: B081199 Get Quote

An In-Depth Technical Guide to the Research of 2,3-Dihydro-1H-indene-1-carboxylic Acid

Introduction
2,3-Dihydro-1H-indene-1-carboxylic acid, commonly known as indan-1-carboxylic acid, is a

bicyclic organic compound featuring a benzene ring fused to a cyclopentane ring, with a

carboxylic acid group attached at the 1-position.[1] This rigid scaffold has emerged as a

significant "privileged structure" in medicinal chemistry and drug discovery. The indan ring

system is a core component in numerous pharmacologically active agents, including well-

known nonsteroidal anti-inflammatory drugs (NSAIDs) like Sulindac and Clidanac.[2] The

unique conformational constraints of the indane structure provide a fixed orientation for

appended functional groups, which is crucial for specific interactions with biological targets.

Research into its derivatives has revealed a wide spectrum of biological activities, including

analgesic, anti-inflammatory, antimicrobial, and antineoplastic properties.[2][3][4] This guide

provides a comprehensive review of the synthesis, chemical properties, and pharmacological

applications of 2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives, aimed at

researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties
The fundamental properties of 2,3-dihydro-1H-indene-1-carboxylic acid are essential for its

identification and characterization. The molecule is a chiral compound, existing as (R)- and (S)-
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enantiomers, with the racemic mixture being the most common form unless a stereospecific

synthesis is employed.[5][6]

Property Value Source

Molecular Formula C₁₀H₁₀O₂ [1][5]

Molecular Weight 162.19 g/mol [1][5]

IUPAC Name
2,3-dihydro-1H-indene-1-

carboxylic acid
[1]

CAS Number 14381-42-1 [1]

Physical Form Solid

Spectroscopic Data: Spectroscopic analysis is critical for confirming the structure of the

synthesized compound.

¹H NMR: The proton NMR spectrum typically shows distinct signals for the aromatic protons,

the benzylic proton at the C1 position, and the aliphatic protons of the five-membered ring.[1]

[7]

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carboxylic

acid carbon (around 168 ppm), aromatic carbons, and the sp³ hybridized carbons of the

cyclopentane ring.[1]

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the

carboxylic acid group is observed around 1722 cm⁻¹.

Mass Spectrometry (MS): The molecular ion peak (M+) is observed at m/z 162.[1]

Synthesis of 2,3-Dihydro-1H-indene-1-carboxylic
Acid
The synthesis of the indane core is a well-established area of organic chemistry, with several

strategies available. The choice of method often depends on the desired substitution pattern

and stereochemistry.
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General Synthetic Strategies
A primary route to indanones, which are precursors to indan-1-carboxylic acid, involves the

intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid derivatives.[8] Another

common approach is the catalytic hydrogenation of the corresponding indene, such as inden-1-

carboxylic acid, which effectively reduces the double bond of the five-membered ring.[9][10]
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Caption: Common synthetic pathways to the indan-1-carboxylic acid scaffold.

Enantioselective Synthesis
Given that biological activity is often stereospecific, the enantioselective synthesis of indane

derivatives is of paramount importance. Chiral catalysts, such as those based on rhodium or

nickel, can be employed to achieve high enantioselectivity.[11] For instance, nickel-catalyzed
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cascade reactions have been developed for the stereoselective conversion of alkynes to α-

chiral carboxylic acids.[11] Asymmetric Brønsted acid catalysis has also been successfully

used to synthesize chiral 1-aminoindene derivatives, which can be further converted to the

corresponding carboxylic acids.[12]

Experimental Protocol: Hydrolysis of an Indane Ester
This protocol describes a general method for obtaining the carboxylic acid from its

corresponding ester, a common final step in many synthetic sequences.[13]

Dissolution: Dissolve the indane-1-carboxylate ester (1 equivalent) in a mixture of ethanol

and water (e.g., 2:1 v/v).

Saponification: Add an excess of potassium hydroxide (KOH) or sodium hydroxide (NaOH)

(typically 3-5 equivalents).

Reaction: Stir the mixture at room temperature or under reflux for 1-4 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute

the remaining aqueous solution with water.

Extraction (1): Wash the aqueous phase with a non-polar solvent like diethyl ether or ethyl

acetate to remove any unreacted starting material or non-polar impurities.

Acidification: Cool the aqueous phase in an ice bath and carefully acidify to pH 1-2 using a

strong acid (e.g., concentrated HCl or H₂SO₄). A precipitate of the carboxylic acid should

form.

Extraction (2): Extract the acidified aqueous phase with a suitable organic solvent, such as

dichloromethane or ethyl acetate (3 x volumes).

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g.,

Na₂SO₄ or MgSO₄), filter, and evaporate the solvent in vacuo to yield the crude 2,3-dihydro-
1H-indene-1-carboxylic acid.

Purification: If necessary, purify the product by recrystallization or column chromatography.
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Biological Activities and Pharmacological
Significance
The indane carboxylic acid scaffold is a cornerstone in the development of therapeutic agents,

primarily due to its success in the field of anti-inflammatory drugs.[2]

Anti-inflammatory and Analgesic Activity
Numerous studies have synthesized and evaluated indan acid derivatives for their potential as

analgesic and anti-inflammatory agents.[2] For example, 6-chloro-5-cyclohexyl-1-

indancarboxylic acid (Clidanac) was identified as having a high level of analgesic, anti-

inflammatory, and antipyretic activities.[2] The mechanism of action for many of these NSAIDs

involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory

pathway.

Structure-Activity Relationships (SAR)
The pharmacological activity of indan carboxylic acid derivatives is highly dependent on the

nature and position of substituents on the bicyclic ring system.

Substitution on the Aromatic Ring: The introduction of halogen or methoxy groups has been

explored to enhance potency.[2] For instance, methoxy-substituted derivatives have shown

significant pharmacological activities and binding affinity at melatonin receptors.[2]

Substitution on the Aliphatic Ring: The introduction of lipophilic groups at the 2- or 3-position

has been shown to afford highly selective melatonergic ligands.[14]

Modification of the Carboxylic Acid: The carboxylic acid group is often crucial for activity,

acting as a key pharmacophore that interacts with target proteins.[15] However, this moiety

can also lead to poor pharmacokinetic properties.[16][17] To overcome this, medicinal

chemists often explore bioisosteres—functional groups with similar physicochemical

properties—to replace the carboxylic acid while retaining or improving biological activity.[16]

[17]
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Caption: Structure-Activity Relationship (SAR) map for the indane scaffold.
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Other Biological Activities
Beyond inflammation, derivatives of the indane scaffold have demonstrated a broad range of

biological effects:

Antimicrobial and Fungicidal: Certain indene amino acid derivatives have been synthesized

and evaluated as succinate dehydrogenase inhibitors (SDHIs), showing potent fungicidal

activity.[4]

Enzyme Inhibition: Spiro oxazolidinediones derived from (1S)-3-oxo-2,3-dihydro-1H-indene-
1-carboxylic acid show selective inhibitory activity against enzymes like phosphodiesterase

4 (PDE4).[3]

Melatonin Receptor Ligands: Chiral 2,3-dihydro-1H-indene derivatives have been designed

as novel MT₂-selective agonists for the melatonin receptor.[14]

Applications in Drug Development and Materials
Science
The versatility of 2,3-dihydro-1H-indene-1-carboxylic acid makes it a valuable building block

in both pharmaceutical and materials science research.

Drug Discovery Intermediate
The compound serves as a crucial intermediate in the synthesis of more complex organic

molecules and active pharmaceutical ingredients (APIs).[3] Its rigid structure allows for the

predictable placement of functional groups in three-dimensional space, facilitating rational drug

design. The chiral nature of the molecule is particularly valuable, as the (1S) and (1R)

enantiomers can exhibit different biological activities and reactivities, making them key building

blocks for enantioselective synthesis.[3]

Materials Science
In the field of materials science, 2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives

are used as building blocks for the synthesis of polymers and other fine chemicals.[3] The rigid

indane core can be incorporated into polymer backbones to impart specific thermal and

mechanical properties.
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Conclusion and Future Outlook
2,3-Dihydro-1H-indene-1-carboxylic acid is a molecule of significant scientific interest,

underpinned by its prevalence in biologically active compounds. Its rigid, chiral scaffold

provides an excellent platform for the design of new therapeutic agents. While its role in anti-

inflammatory drugs is well-established, ongoing research continues to uncover new

pharmacological applications, from enzyme inhibitors to receptor-selective ligands. Future

research will likely focus on developing more efficient and highly stereoselective synthetic

methods to access novel derivatives. Furthermore, the exploration of this scaffold in new

therapeutic areas, guided by computational modeling and high-throughput screening, promises

to yield the next generation of indane-based drugs with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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